N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrazole ring.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interactions with specific biological targets.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
- N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
Uniqueness
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
881843-47-6 |
---|---|
Molecular Formula |
C28H27N5O4 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H27N5O4/c1-3-16-37-24-14-12-20(13-15-24)26-21(19-33(32-26)23-9-5-4-6-10-23)18-29-31-28(35)27(34)30-22-8-7-11-25(17-22)36-2/h4-15,17-19H,3,16H2,1-2H3,(H,30,34)(H,31,35)/b29-18+ |
InChI Key |
FIAOOHFFTQAPEZ-RDRPBHBLSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.